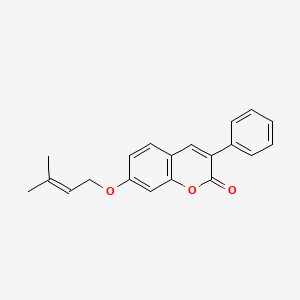

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one

Description

7-((3-Methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one is a prenylated coumarin derivative characterized by a coumarin core substituted with a phenyl group at position 3 and a 3-methylbut-2-en-1-yl (prenyl) ether group at position 6. Its molecular formula is C₂₀H₁₈O₃, with a molecular weight of 306.35 g/mol.

Synthesis of this compound typically involves alkylation of a hydroxylated coumarin precursor using prenyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography .

Properties

IUPAC Name |

7-(3-methylbut-2-enoxy)-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-14(2)10-11-22-17-9-8-16-12-18(15-6-4-3-5-7-15)20(21)23-19(16)13-17/h3-10,12-13H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHNNYCGRMOFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-phenylcoumarin.

Alkylation Reaction: The 3-phenylcoumarin is then subjected to an alkylation reaction with 3-methylbut-2-en-1-ol in the presence of a suitable base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one: has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Position and Bioactivity: The 3-phenyl group in the target compound distinguishes it from ACS54 (4-methyl) and 7-methoxy-6-prenylcoumarin (6-prenyl, 7-OMe). In Neobavaisoflavone, the prenyl group at position 8 on an isoflavone core contributes to its anti-amyloid activity, suggesting that prenylation position relative to the aromatic system critically influences bioactivity .

Synthetic Yields :

- Prenylated coumarins like ACS54 and ACS56 (83–91% yields) demonstrate efficient synthesis protocols, implying that the target compound could be similarly accessible .

Anti-Inflammatory Potential: Analogous compounds like osajin and scandenone derivatives exhibit anti-inflammatory effects, suggesting the phenyl-prenylcoumarin structure may also modulate inflammatory pathways .

Physicochemical and Structural Insights

- Lipophilicity: The prenyl group enhances lipid solubility, improving membrane permeability. This property is critical for bioavailability, as seen in Demethylasterriquinone B1, which targets intracellular enzymes like glyceraldehyde 3-phosphate dehydrogenase .

- Crystallography : Related coumarins (e.g., 7-allyloxy-2H-chromen-2-one) adopt planar conformations, but the phenyl group in the target compound may introduce torsional strain, affecting packing in crystal lattices .

Biological Activity

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one, a derivative of chromen-2-one, exhibits a range of significant biological activities. This compound is characterized by a phenyl group and an allyl ether substituent, contributing to its diverse pharmacological properties. Below, we explore its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

- Molecular Formula : C17H18O6

- Molecular Weight : 318.32 g/mol

- Structural Features : The presence of methoxy and acetate groups enhances solubility and bioavailability, making it suitable for various pharmaceutical applications.

Biological Activities

The compound has been investigated for several biological activities:

-

Anti-inflammatory Activity :

- Inhibits the production of pro-inflammatory cytokines and enzymes.

- Demonstrated effectiveness in reducing inflammation in various models.

- Antioxidant Properties :

- Anticancer Potential :

-

Antimicrobial Activity :

- Demonstrated effectiveness against various bacterial strains.

- The compound's structure allows for interaction with microbial membranes, leading to cell death.

The biological effects of 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one are mediated through several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes involved in inflammatory processes, potentially inhibiting their activity and reducing inflammation.

- Gene Expression Modulation : It is believed to affect gene expression related to apoptosis and cell cycle regulation, contributing to its anticancer effects .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Anti-inflammatory Study :

- Anticancer Research :

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Osthol | Osthol | Anticancer, anti-inflammatory |

| Coumarin | Coumarin | Antioxidant properties |

| Esculetin | Esculetin | Anti-inflammatory, anticancer |

The unique combination of functional groups in 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one allows it to exhibit a broader spectrum of biological activities compared to its counterparts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one?

- Methodological Answer : A common approach involves alkylation of the phenolic hydroxyl group on the coumarin core. For example, resorufin sodium salt can react with 1-chloro-3-methyl-2-butene in dry DMF under a nitrogen atmosphere, using K₂CO₃ as a base. The reaction typically proceeds over 72 hours, followed by aqueous workup and purification via filtration and hexane washing to yield the product . Alternative routes may employ prenylation or Mitsunobu reactions for etherification, depending on the starting material .

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : Peaks for the isoprenyl group (δ ~5.3 ppm for the olefinic proton, δ ~1.7 ppm for methyl groups) and the coumarin scaffold (e.g., δ ~6.3 ppm for the lactone carbonyl proton) .

- HRESIMS : To confirm molecular weight (C₂₀H₂₀O₃, [M+H]⁺ calc. 309.1485) .

- IR : Stretching bands for lactone C=O (~1700 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

Q. What natural sources or biosynthetic pathways are associated with this compound?

- Methodological Answer : While direct isolation is not documented in the evidence, structurally related coumarins (e.g., auraptene, imperatorin) are found in Melicope spp. and Aegle marmelos. Biosynthesis likely involves prenylation of umbelliferone derivatives via cytochrome P450 enzymes or prenyltransferases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenolic oxygen.

- Base Selection : K₂CO₃ or Cs₂CO₃ in dry conditions minimizes hydrolysis of the chloroalkene reagent .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol can isolate the product from byproducts like unreacted resorufin .

Q. What computational methods are suitable for predicting biological activity or binding interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes or kinases). The isoprenyl group may enhance lipophilicity, influencing membrane permeability .

- QSAR Studies : Compare substituent effects (e.g., phenyl vs. methyl groups at position 3) on bioactivity using datasets from analogs like 3-(4-chlorophenyl)-7-hydroxycoumarin .

Q. How do structural modifications impact pharmacological properties?

- Methodological Answer :

- Prenyl Chain Length : Shorter chains (e.g., 3-methylbut-2-enyl) may enhance bioavailability vs. longer terpenoid chains, as seen in auraptene derivatives .

- Substitution at Position 3 : The phenyl group contributes to π-π stacking with aromatic residues in enzyme active sites, as observed in kinase inhibitors .

- Methoxy vs. Hydroxy Groups : Electron-donating groups (e.g., methoxy) can alter redox properties and antioxidant capacity .

Q. What analytical techniques resolve contradictions in reported spectral data?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assigns overlapping signals, particularly in crowded aromatic regions.

- X-ray Crystallography : Definitive structural confirmation using SHELX software for refinement, especially if polymorphism or isomerism is suspected .

- LC-MS/MS : Detects trace impurities (e.g., unreacted starting materials) that may skew NMR interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.